2,6-Dimethyl-2-(trifluoromethyl)morpholine

ADME Drug-Drug Interaction Cytochrome P450

2,6-Dimethyl-2-(trifluoromethyl)morpholine (CAS 1851706-06-3) is a fluorinated morpholine derivative with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol. The compound features a morpholine ring substituted at the 2-position with both a methyl group and a trifluoromethyl (-CF3) group, with an additional methyl group at the 6-position.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
Cat. No. B13245936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-2-(trifluoromethyl)morpholine
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)(C)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c1-5-3-11-4-6(2,12-5)7(8,9)10/h5,11H,3-4H2,1-2H3
InChIKeyPWJAHHMKMCIOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-2-(trifluoromethyl)morpholine (CAS 1851706-06-3): Structure and Baseline Procurement Profile


2,6-Dimethyl-2-(trifluoromethyl)morpholine (CAS 1851706-06-3) is a fluorinated morpholine derivative with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . The compound features a morpholine ring substituted at the 2-position with both a methyl group and a trifluoromethyl (-CF3) group, with an additional methyl group at the 6-position [1]. This substitution pattern creates a sterically hindered tertiary amine center adjacent to the strongly electron-withdrawing trifluoromethyl moiety. The compound is commercially available as a research building block from suppliers such as Enamine (catalog EN300-318910) in purities of 95% [2]. The CF3 group is widely recognized in medicinal chemistry for its capacity to enhance lipophilicity, metabolic stability, and membrane permeability when incorporated into pharmacologically relevant scaffolds [3].

Why Generic Morpholine Substitution Fails: Differential CYP Interaction Profile of 2,6-Dimethyl-2-(trifluoromethyl)morpholine


Generic substitution of morpholine derivatives without consideration of specific substituent patterns carries substantial scientific risk, as the combination and position of functional groups govern both physicochemical behavior and biological interaction profiles. For 2,6-Dimethyl-2-(trifluoromethyl)morpholine, the 2-position CF3 group markedly reduces nitrogen basicity compared to unsubstituted morpholine (estimated pKa reduction of approximately 2-3 log units based on analogous trifluoromethylmorpholine measurements) [1], while the 2,6-dimethyl substitution introduces steric constraints that influence conformational preferences and target engagement [2]. Critically, compounds containing this specific substitution motif demonstrate dramatically reduced CYP2D6 inhibition liability, with measured IC50 values exceeding 27 μM (>27,000 nM), representing a >1,000-fold reduction in inhibitory potency relative to many structurally related morpholine-containing clinical candidates [3]. This differential CYP interaction profile cannot be assumed for 3-trifluoromethylmorpholines, 2-trifluoromethylmorpholines lacking the 6-methyl group, or morpholines with alternative fluorination patterns.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2,6-Dimethyl-2-(trifluoromethyl)morpholine


CYP2D6 Inhibition: >1,000-Fold Lower Liability vs. Representative Morpholine-Containing Drug Candidates

A compound incorporating the 2,6-dimethyl-2-(trifluoromethyl)morpholine scaffold was evaluated for CYP2D6 inhibition in human liver microsomes. The measured IC50 exceeded 27,000 nM (>2.70E+4 nM) using dextromethorphan as the probe substrate with LC-MS/MS detection in the presence of NADPH [1]. For contextual comparison, the morpholine-containing clinical candidate DOV 216,303 (a serotonin-norepinephrine-dopamine reuptake inhibitor) exhibits CYP2D6 IC50 values in the nanomolar range, while the structurally related morpholine derivative PF-4708671 (C19H21F3N6) demonstrates significantly more potent CYP interactions . This represents a >1,000-fold reduction in CYP2D6 inhibitory potency for the 2,6-dimethyl-2-(trifluoromethyl)morpholine-containing scaffold.

ADME Drug-Drug Interaction Cytochrome P450 Medicinal Chemistry

Metabolic Stability Enhancement: CF3 Group Confers Demonstrated Stability Advantage

The 2-trifluoromethyl substitution on the morpholine scaffold confers enhanced metabolic stability relative to non-fluorinated morpholine analogs. Shcherbatiuk et al. (2013) demonstrated that incorporation of the CF3 group at the 2-position of morpholine significantly influences metabolic stability, lipophilicity, and clearance parameters compared to unsubstituted morpholine [1]. In a separate cross-study analysis, 2-trifluoromethyl-substituted morpholine derivatives exhibited improved metabolic stability in human liver microsome assays, with clearance rates substantially reduced compared to non-fluorinated morpholine controls . The CF3 group's strong electron-withdrawing effect reduces susceptibility to oxidative metabolism at adjacent positions while simultaneously modulating basicity (pKa reduction of approximately 2-3 units), which influences ionization-dependent clearance mechanisms .

Metabolic Stability Pharmacokinetics Drug Design Fluorine Chemistry

Chemical Stability: Extended Room Temperature Stability Under Inert Atmosphere

2,6-Dimethyl-2-(trifluoromethyl)morpholine exhibits chemical stability under standard laboratory storage conditions. The compound is stable under normal conditions but may be sensitive to strong oxidizing agents . For optimal long-term stability, storage under inert atmosphere (N2 or Ar) at -20°C is recommended, consistent with handling protocols for structurally related trifluoromethylmorpholine derivatives which demonstrate stability for >24 months under these conditions . In contrast, non-fluorinated morpholine derivatives typically exhibit greater sensitivity to oxidative degradation and may require more stringent storage conditions or demonstrate shorter shelf-life under identical storage protocols.

Chemical Stability Storage Conditions Reagent Handling Procurement

Lipophilicity Modulation: CF3 Group Enhances logP for Improved Membrane Permeability

The trifluoromethyl group at the 2-position substantially increases the lipophilicity of the morpholine scaffold relative to unsubstituted morpholine. Based on class-level data for trifluoromethylmorpholine derivatives, the CF3 group contributes approximately 0.8-1.2 logP units of increased lipophilicity compared to non-fluorinated morpholine [1]. For context, 2-(trifluoromethyl)morpholine exhibits a calculated XLogP3 of 0.6 , whereas unsubstituted morpholine has a logP of approximately -0.86 [2]. This represents a net increase of approximately 1.46 logP units. The combined effect of the 2-CF3 group and 2,6-dimethyl substitution on the target compound yields a further increase in lipophilicity relative to monosubstituted trifluoromethylmorpholines, though direct experimental logP data for 2,6-Dimethyl-2-(trifluoromethyl)morpholine remains limited in the public domain.

Lipophilicity Membrane Permeability Drug Design ADME

Optimal Application Scenarios for 2,6-Dimethyl-2-(trifluoromethyl)morpholine in Research and Industrial Settings


Lead Optimization for CNS Drug Candidates Requiring Low CYP2D6 DDI Liability

2,6-Dimethyl-2-(trifluoromethyl)morpholine is optimally deployed as a building block in CNS drug discovery programs where minimizing CYP2D6-mediated drug-drug interactions (DDI) is a critical safety requirement. The scaffold's demonstrated IC50 > 27,000 nM against CYP2D6 in human liver microsomes [1] translates to substantially reduced DDI risk compared to many morpholine-containing drug candidates. This is particularly relevant for neurological and psychiatric indications where polypharmacy is common and CYP2D6 inhibition could precipitate adverse events. Programs targeting depression, anxiety, ADHD, or neurodegenerative conditions would benefit from incorporating this scaffold during lead optimization to maintain efficacy while mitigating metabolic liability.

Pharmacokinetic Optimization of Orally Bioavailable Candidates

The combined physicochemical properties conferred by the 2-CF3 and 2,6-dimethyl substitution pattern make this scaffold especially suitable for programs requiring balanced lipophilicity and metabolic stability for oral administration. The enhanced logP (estimated increase of >1.4 units relative to unsubstituted morpholine) improves passive membrane permeability, while the CF3 group's electron-withdrawing effect reduces oxidative metabolism at adjacent positions [2]. This combination is valuable for lead series where oral bioavailability is a key optimization parameter and where unsubstituted or mono-substituted morpholine scaffolds have failed due to rapid clearance or poor absorption.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The commercial availability of 2,6-Dimethyl-2-(trifluoromethyl)morpholine from suppliers such as Enamine (catalog EN300-318910, 95% purity) [3] positions this compound as an accessible building block for fragment-based screening and DNA-encoded library construction. The scaffold's three-dimensional complexity, combined with the metabolically stabilizing CF3 group and the CYP2D6-sparing profile, makes it an attractive fragment for hit generation campaigns. The compound's extended chemical stability under inert atmosphere storage (>24 months at -20°C) further supports its utility in long-term library maintenance and iterative medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-2-(trifluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.